molecular formula C22H23N3O3 B15006840 4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine

4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine

Cat. No.: B15006840
M. Wt: 377.4 g/mol
InChI Key: REWALISLSIOGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that features a benzoxazine ring fused with a pyrrole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can be achieved through a multi-step process involving the Paal-Knorr Pyrrole Synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Paal-Knorr Pyrrole Synthesis for large-scale operations. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been reported to facilitate the rapid and efficient production of pyrrole derivatives .

Chemical Reactions Analysis

Types of Reactions

4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole and benzoxazine rings can interact with biological receptors and enzymes. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of a benzoxazine ring with a pyrrole ring and a nitrophenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4,4-diethyl-2-[1-(4-nitrophenyl)pyrrol-2-yl]-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C22H23N3O3/c1-3-22(4-2)18-8-5-6-9-19(18)23-21(28-22)20-10-7-15-24(20)16-11-13-17(14-12-16)25(26)27/h5-15,21,23H,3-4H2,1-2H3

InChI Key

REWALISLSIOGMX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.